molecular formula C35H72 B14291972 10-Methyltetratriacontane CAS No. 121691-06-3

10-Methyltetratriacontane

Cat. No.: B14291972
CAS No.: 121691-06-3
M. Wt: 492.9 g/mol
InChI Key: RKSGMWKXZRQRBU-UHFFFAOYSA-N
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Description

10-Methyltetratriacontane is a hydrocarbon compound with the molecular formula C₃₅H₇₂ . It is a long-chain alkane with a methyl group attached to the tenth carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyltetratriacontane typically involves the alkylation of tetratriacontane with a methylating agent. One common method is the Friedel-Crafts alkylation , where tetratriacontane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or cracking of larger hydrocarbons followed by selective methylation. These processes are carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.

    Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen or potassium permanganate.

    Substitution: Halogenation reactions typically use halogens (chlorine, bromine) and may require UV light or heat to initiate the reaction.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Substitution: Halogenated alkanes (e.g., 10-chlorotetratriacontane).

Scientific Research Applications

10-Methyltetratriacontane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mechanism of Action

The mechanism of action of 10-Methyltetratriacontane is primarily related to its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. In industrial applications, its long hydrocarbon chain provides lubricating properties and thermal stability .

Comparison with Similar Compounds

Similar Compounds

    Tetratriacontane (C₃₄H₇₀): A straight-chain alkane without the methyl group.

    9-Methyltetratriacontane (C₃₅H₇₂): Similar structure with the methyl group on the ninth carbon atom.

    Hexatriacontane (C₃₆H₇₄): A longer-chain alkane with two additional carbon atoms.

Uniqueness

10-Methyltetratriacontane is unique due to the specific position of the methyl group, which can influence its physical properties and reactivity compared to its isomers and other long-chain alkanes. This positional isomerism can affect its melting point, boiling point, and interaction with other molecules.

Properties

CAS No.

121691-06-3

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

10-methyltetratriacontane

InChI

InChI=1S/C35H72/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-11-9-7-5-2/h35H,4-34H2,1-3H3

InChI Key

RKSGMWKXZRQRBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC

Origin of Product

United States

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